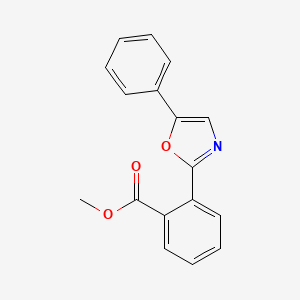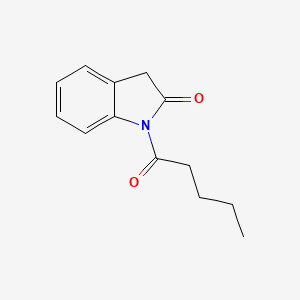
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester is an organic compound with the molecular formula C11H14OS It is a thioester, which is a type of ester where the oxygen atom is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioic acid, 2,2-dimethyl-, S-phenyl ester typically involves the esterification of propanethioic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propanethioic acid and phenol.
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Propanethioic acid and phenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions involving thioesters.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanethioic acid, 2,2-dimethyl-, S-phenyl ester involves its interaction with various molecular targets and pathways. The thioester group is reactive and can participate in nucleophilic acyl substitution reactions. This reactivity is crucial for its role in enzyme-catalyzed processes, where it can act as a substrate or inhibitor. The sulfur atom in the thioester group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but with an isobutyl group instead of a phenyl group.
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester: Contains a hydroxyethyl group instead of a phenyl group.
Propanethioic acid, 2,2-dimethyl-, S-(2-iodoethyl) ester: Contains an iodoethyl group instead of a phenyl group.
Uniqueness
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. The phenyl group can participate in aromatic substitution reactions, making this compound versatile in organic synthesis. Additionally, the phenyl group can influence the compound’s biological activity, making it a valuable molecule for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
60718-19-6 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
S-phenyl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
QJVAIUXDOWXXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


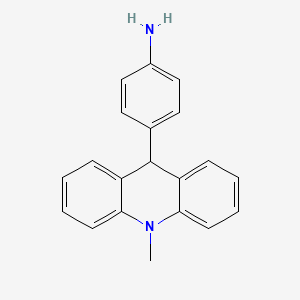
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
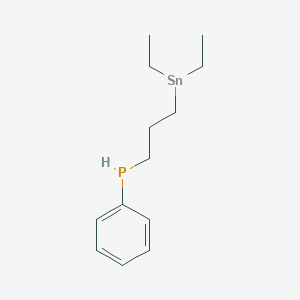

![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
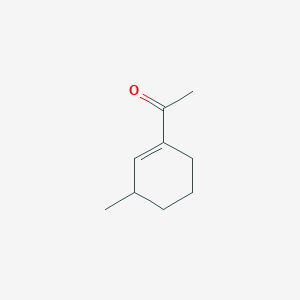
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)


